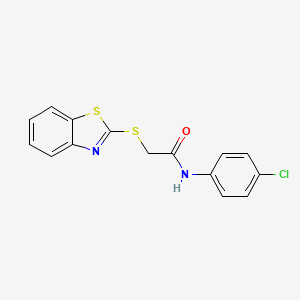
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide, also known as BTA-1, is a compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage, which leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound has been extensively studied, and its anticancer, anti-inflammatory, and antimicrobial activities have been well documented. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to investigate its pharmacokinetics and toxicity in vivo. Finally, the development of more potent and selective derivatives of this compound may lead to the discovery of novel therapeutic agents for a wide range of diseases.
Synthesemethoden
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide can be synthesized by the reaction of 2-mercaptobenzothiazole with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a melting point of 168-170°C.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, this compound has been shown to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-10-5-7-11(8-6-10)17-14(19)9-20-15-18-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKSMTWRBGIMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
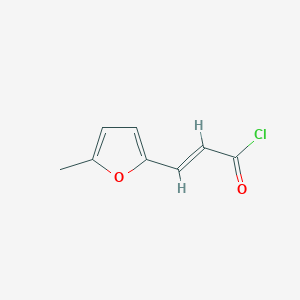
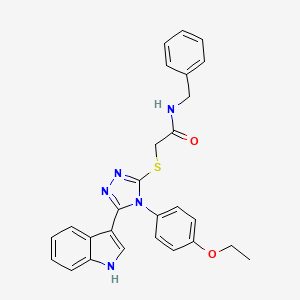
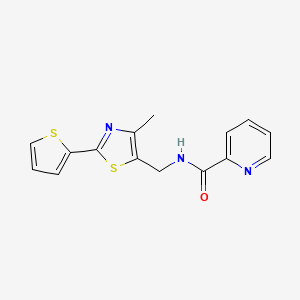
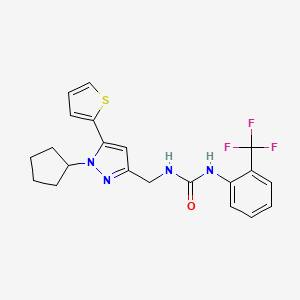
![3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2883666.png)
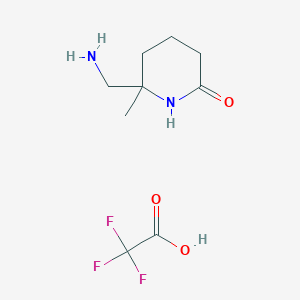
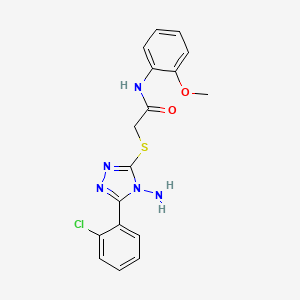
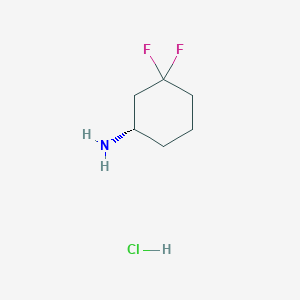
![{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2883676.png)
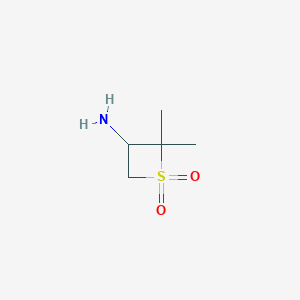
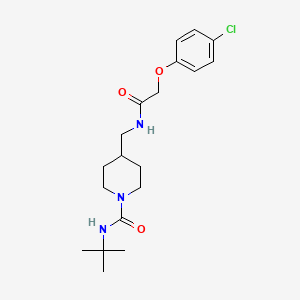
![2-(3,4-Dimethylphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2883679.png)
![Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2883680.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-propylacetamide](/img/structure/B2883683.png)
